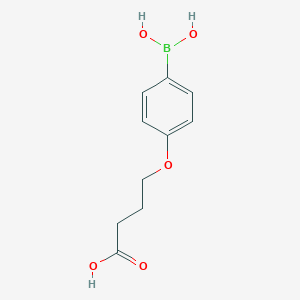

4-(4-Boronophenoxy)-butyric acid

Cat. No. B8287080

M. Wt: 224.02 g/mol

InChI Key: AURWHSVMMOQHGL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07592331B2

Procedure details

A resealable tube was charged with 4-(4-bromophenoxy)butyric acid (259 mg, 1.0 mmol), 5,5,5′,5′-Tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl] (249 mg, 1.1 mmol), potassium acetate (245 mg, 2.5 mmol), and DMSO (2 mL). The resulting orange suspension was deoxygenated by sparging with nitrogen gas. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (30 mg, 0.041 mmol) was added, and the tube was sealed tightly and heated at 80° C. overnight. Hydrochloric acid (1N) was added, and the mixture was extracted with EtOAc (2×), washed with water (2×) and brine (1×), and dried (MgSO4). The organic layer was concentrated in vacuo and the residue purified by flash chromatography (0 to 15% MeOH in DCM) to give the 2,2-dimethyl-1,3-propanediol boronic ester of 1A. This material was dissolved in diethyl ether and washed with NaOH (2 N, 2×). The aqueous layers were washed with diethyl ether, combined, and acidified to pH 4 with hydrochloric acid (6 N). The resulting solid precipitate was collected by filtration to afford 1A (210 mg, 94%) as a beige solid. 1H NMR (400 MHz, CD3OD) δ 2.06 (m, 2H), 2.48 (t, J=7.5 Hz, 2H), 4.02 (t, J=6.6 Hz, 2H), 6.88 (br s, 2H), 7.62 (br d, 2H).

Quantity

249 mg

Type

reactant

Reaction Step One

Name

potassium acetate

Quantity

245 mg

Type

reactant

Reaction Step One

Name

Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct

Quantity

30 mg

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.CC1(C)C[O:20][B:19](B2OCC(C)(C)CO2)[O:18]C1.C([O-])(=O)C.[K+].Cl>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CS(C)=O>[B:19]([C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1)([OH:20])[OH:18] |f:2.3,5.6.7.8.9,^1:41,42,43,44,45,59,60,61,62,63|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

259 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(OCCCC(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

249 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1(COB(OC1)B1OCC(CO1)(C)C)C

|

|

Name

|

potassium acetate

|

|

Quantity

|

245 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct

|

|

Quantity

|

30 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting orange suspension was deoxygenated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by sparging with nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tube was sealed tightly

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with EtOAc (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×) and brine (1×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified by flash chromatography (0 to 15% MeOH in DCM)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B(O)(O)C1=CC=C(OCCCC(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |